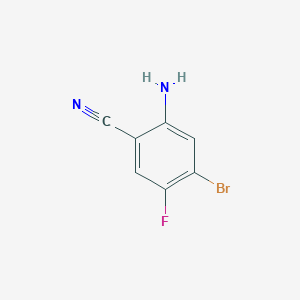

2-Amino-4-bromo-5-fluorobenzonitrile

Description

Properties

IUPAC Name |

2-amino-4-bromo-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRIILMGUNADTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of benzonitrile derivatives. For example, 2,5-difluorobenzonitrile can be used as a starting material, which undergoes bromination to introduce the bromo group at the 4-position. The amino group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of 2-Amino-4-bromo-5-fluorobenzonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-fluorobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.

Reduction and Oxidation: The amino group can be involved in reduction and oxidation reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.

Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-Amino-4-bromo-5-fluorobenzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomers of 2-Amino-4-bromo-5-fluorobenzonitrile

Positional isomers differ in the arrangement of substituents on the benzene ring, significantly altering physicochemical properties:

Key Findings :

- 2-Amino-4-bromo-6-fluorobenzonitrile exhibits reduced resonance stabilization due to the fluorine’s distal position relative to the nitrile group.

Halogen-Substituted Analogues

Replacing bromine with other halogens alters electronic and steric properties:

Key Findings :

- Methoxy groups (2-Amino-4-chloro-5-methoxybenzonitrile) disrupt the electron-withdrawing profile, making the compound less reactive toward nucleophilic aromatic substitution.

Functional Group Variants

Replacing the nitrile group or modifying substituents impacts applications:

Key Findings :

- Benzoic acid derivatives (2-Amino-4-bromo-5-fluorobenzoic acid) are more hydrophilic, favoring use in aqueous-phase reactions.

- 2-Cyano-5-fluorobenzyl bromide’s bromomethyl group facilitates cross-coupling reactions, unlike the parent compound’s aryl bromide.

Spectroscopic Differentiation

Infrared (IR) and Raman spectroscopy distinguish these compounds:

Biological Activity

2-Amino-4-bromo-5-fluorobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's unique structural features, including an amino group and halogen substituents, allow it to interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of 2-Amino-4-bromo-5-fluorobenzonitrile is primarily attributed to its interactions with specific molecular targets. The following mechanisms have been identified:

- Enzyme Interactions : The compound can inhibit or activate enzymes by forming non-covalent interactions through its amino group and halogens, which can influence metabolic pathways and cellular functions.

- Cell Signaling Modulation : It has been shown to affect cell signaling pathways, potentially altering gene expression and cellular metabolism.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections .

Antimicrobial Properties

Several studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Research has indicated that 2-Amino-4-bromo-5-fluorobenzonitrile may possess anticancer properties. In particular, it has been evaluated for its effects on colorectal cancer cell lines, where it demonstrated significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| LS174T (Colorectal carcinoma) | 23 ± 11 |

| HCT116 (Colorectal carcinoma) | 19 ± 8 |

Case Studies

-

Colorectal Cancer Inhibition :

A study investigated the effects of 2-Amino-4-bromo-5-fluorobenzonitrile on colorectal cancer cell lines using a luciferase reporter assay to measure WNT pathway activity. The compound exhibited potent inhibition with an IC50 value of approximately 23 µM in LS174T cells, suggesting its role in targeting WNT signaling pathways critical for tumor growth . -

Antimicrobial Efficacy :

Another study focused on the antimicrobial properties of the compound against MRSA and other pathogens. The results indicated that the compound could inhibit bacterial growth effectively, supporting its potential use in developing new antibacterial therapies .

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-4-bromo-5-fluorobenzonitrile, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves multi-step halogenation and functional group introduction. For example:

Amination : Start with a bromo-fluoro-benzene derivative, introduce the amino group via nitration followed by reduction (e.g., using Pd/C and H₂) .

Cyanide Introduction : Convert a halogen (e.g., Br) to a nitrile group using CuCN or NaCN under reflux conditions .

Critical parameters include:

- Temperature control (e.g., maintaining 0–6°C for intermediates prone to decomposition) .

- Protecting the amino group during bromination/fluorination to avoid side reactions .

- Solvent selection (e.g., DMF for polar intermediates) .

Q. How can researchers characterize the purity and structural integrity of 2-Amino-4-bromo-5-fluorobenzonitrile using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR: Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 4.1–5.0 ppm (NH₂, broad singlet).

- IR Spectroscopy :

- Stretching vibrations: C≡N (~2220–2240 cm⁻¹), NH₂ (~3350–3450 cm⁻¹), and C-Br (~550–650 cm⁻¹) .

- Mass Spectrometry :

- Molecular ion peak [M⁺] at m/z 215 (C₇H₄BrFN₂) with isotopic patterns for Br .

Advanced Research Questions

Q. What strategies are effective in optimizing the regioselective introduction of bromo and fluoro substituents during synthesis?

- Methodological Answer :

- Halogen Exchange : Replace a nitro or methoxy group with fluorine using KF or CsF in polar aprotic solvents .

- Controlled Electrophilic Substitution : Employ Br₂/FeBr₃ for bromination and Selectfluor® for fluorination under inert atmospheres to minimize side reactions .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points, spectral data) across studies?

- Methodological Answer :

- Cross-Validation : Compare data with authoritative databases (e.g., NIST for IR spectra , PubChem for NMR shifts ).

- Reproducibility Protocols :

Recrystallize the compound using solvents like ethanol/water to ensure purity before measuring melting points .

Use differential scanning calorimetry (DSC) to confirm thermal behavior .

- Controlled Replication : Synthesize the compound using published methods and compare results (e.g., CAS RN 105942-08-3 reports mp 69–72°C for 4-bromo-2-fluorobenzonitrile; deviations may indicate impurities) .

Q. What role do the bromo, fluoro, and nitrile substituents play in modulating biological activity in medicinal chemistry applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.